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Compound of Interest

Compound Name:
(R)-3-amino-2-fluoropropanoic-

1,2,3-13C3 acid

CAS No.: 1217608-72-4

Cat. No.: B562030 Get Quote

Executive Summary
-Fluoro-

-alanine (F-BAL) is the terminal catabolite of the fluoropyrimidine chemotherapy agent 5-
fluorouracil (5-FU). While 5-FU remains a cornerstone of oncological treatment, its efficacy and
toxicity are governed by the dihydropyrimidine dehydrogenase (DPD) metabolic pathway.[1] F-
BAL is not merely an inert waste product; it is neurotoxic and serves as a critical biomarker for
DPD activity.

13C-labeling of F-BAL (typically generated in situ from 13C-5-FU) transforms this molecule into

a high-fidelity NMR probe. By exploiting the large scalar coupling (

) between the 13C nucleus and the 19F nucleus, researchers can filter out endogenous
background signals in complex biological matrices (urine, plasma, bile), enabling precise
metabolic flux analysis without the safety constraints of radiolabels.[1]

Chemical & Physical Properties[2][3][4][5][6][7]
Structural Characteristics
F-BAL is a

-amino acid derivative where a fluorine atom replaces a hydrogen at the
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-position. The introduction of the highly electronegative fluorine atom significantly alters the
electronic environment of the molecule compared to its parent,

-alanine.

Property Value / Description Note

IUPAC Name
3-amino-2-fluoropropanoic

acid

Molecular Formula

C

H

FNO

Molecular Weight 107.08 g/mol Unlabeled

Chirality Racemic (in synthetic form)

Enzymatic production yields

specific enantiomers (typically

R-isomer in mammals).[2]

Solubility
High in H

O, DMSO

Amphoteric nature aids

aqueous solubility.[1]

Acid-Base Properties (pKa)
The electron-withdrawing nature of the

-fluorine atom increases the acidity of the carboxyl group and decreases the basicity of the
amino group relative to

-alanine.

pKa

(COOH): ~2.8 – 3.0 (Estimated;

-alanine is 3.6)

pKa
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(NH

): ~8.8 – 9.2 (Estimated;

-alanine is 10.2)

NMR Spectral Signatures (The Diagnostic Standard)
The definitive identification of 13C-F-BAL relies on 19F NMR spectroscopy. The presence of

the 13C label introduces a massive scalar coupling that is absent in natural abundance

metabolites.[1]

19F Chemical Shift (

):-167.0 to -169.0 ppm (relative to CFCl

).

Note: Shifts may vary slightly based on pH and solvent (e.g., D

O vs. plasma).[1]

Scalar Coupling (

):~160 – 180 Hz.[1]

This large doublet splitting is the "fingerprint" of the 13C-F bond.

Proton Coupling (

): ~40 – 60 Hz.[1]

In non-decoupled spectra, the signal appears as a complex multiplet (doublet of triplets or

similar) due to coupling with the

-proton and

-protons.

Metabolic Pathway & Synthesis
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Biosynthetic Production (In Vivo/In Vitro)
The primary source of 13C-F-BAL for research is the enzymatic catabolism of [2-13C]-5-

Fluorouracil. This pathway is rate-limited by DPD.

Pathway Logic:

Reduction: 5-FU is reduced by DPD (Dihydropyrimidine dehydrogenase) to

Dihydrofluorouracil (DHFU).[1]

Ring Opening: DHFU is hydrolyzed by DHP (Dihydropyrimidinase) to

-fluoro-

-ureidopropionic acid (FUPA).

Cleavage: FUPA is cleaved by

-UP (

-ureidopropionase) to form F-BAL, CO

, and NH

.

Chemical Synthesis
While enzymatic production is common for metabolic studies, chemical synthesis is used for

producing standards.[1]

Method: Fluorination of protected

-alanine derivatives using electrophilic fluorinating agents (e.g., NFSI or Selectfluor) followed
by deprotection.[1]

Challenge: Controlling enantioselectivity is difficult chemically; enzymatic pathways are

stereoselective.[1]

Biological Impact: Neurotoxicity
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F-BAL is the primary driver of 5-FU induced neurotoxicity.

Mechanism: F-BAL is structurally similar to

-aminobutyric acid (GABA) and

-alanine. It can disrupt the Krebs cycle by inhibiting aconitase (via conversion to fluorocitrate,
though this is more prominent for fluoroacetate) and interfere with neurotransmitter systems.
[1]

Pathology:

Myelin Vacuolation: F-BAL causes splitting of the myelin intraperiod line, leading to

vacuole formation in the cerebellum and white matter.

Excitotoxicity: Direct injury to myelinated fibers, leading to "softening" and necrosis in the

CNS.[1]

Visualization: 5-FU Catabolic Pathway

α-fluoro-β-ureidopropionic acid
(FUPA) FBAL+ CO2 + NH3

Dihydropyrimidinase

β-ureidopropionase

DPD

DHFU Neurotoxicity
(Myelin Damage)
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Click to download full resolution via product page

Caption: The catabolic cascade of 5-FU. DPD is the rate-limiting step. F-BAL accumulation

leads to neurotoxic outcomes.
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Experimental Protocol: 19F NMR Detection
This protocol is designed for detecting 13C-F-BAL in urine or plasma. The use of 13C-labeling

allows for the application of spin-echo sequences that can suppress non-coupled signals if

necessary, or simply allow for positive identification via J-coupling.

Sample Preparation
Collection: Collect urine or plasma at time points

to

post-administration of 13C-5-FU.

Quenching: Immediately freeze samples at -80°C to stop enzymatic activity.

NMR Prep:

Thaw sample on ice.[1]

Mix 500

L of biofluid with 100

L of D

O (provides lock signal).

Add internal standard: Trifluoroacetic acid (TFA) or 5-fluorocytosine (5-FC) (known

concentration) for quantification.

Optional: Add EDTA to chelate paramagnetic ions that broaden lines.[1]

Transfer to 5mm NMR tube.[1]

NMR Acquisition Parameters
Instrument: 400 MHz (or higher) spectrometer with a 19F-tunable probe.
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Pulse Sequence:zg (standard 1D) or invgate (inverse gated decoupling) for quantitative

results.[1]

Frequency: ~376 MHz (for 19F).[1]

Spectral Width: 200 ppm (sufficient to cover -50 to -250 ppm).

Relaxation Delay (D1): > 3 seconds (F-BAL has a relatively long T1; ensure full relaxation for

quantification).

Scans (NS): 128 – 512 (depending on concentration).[1]

Data Processing & Analysis
Referencing: Set CFCl

to 0 ppm (or reference to internal TFA at -76.5 ppm).

Peak Picking: Look for the F-BAL signal at -167 ppm.

J-Coupling Verification:

Unlabeled F-BAL: Appears as a multiplet (due to H-F coupling) or a singlet (if proton-

decoupled).

13C-Labeled F-BAL: Appears as a doublet (or doublet of multiplets) with a splitting of

~160-180 Hz.

Quantification: Integrate the F-BAL doublet relative to the internal standard.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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